7-Oxo-7-(pyridin-2-ylamino)heptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid typically involves the reaction of pyridine-2-amine with a heptanoic acid derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes . It may serve as a model compound for studying the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the development of new materials and chemical products . Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-Oxo-7-(phenylamino)heptanoic acid
- 7-Oxo-7-(4-N-pentylphenyl)heptanoic acid
- 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid
Comparison: Compared to these similar compounds, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties . This structural difference can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .
Properties
CAS No. |
878698-33-0 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
7-oxo-7-(pyridin-2-ylamino)heptanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(7-2-1-3-8-12(16)17)14-10-6-4-5-9-13-10/h4-6,9H,1-3,7-8H2,(H,16,17)(H,13,14,15) |
InChI Key |
SFFUVMQWSUWSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
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